molecular formula C4H5BrO B14734573 2-(1-Bromoethenyl)oxirane CAS No. 6005-78-3

2-(1-Bromoethenyl)oxirane

Cat. No.: B14734573
CAS No.: 6005-78-3
M. Wt: 148.99 g/mol
InChI Key: WUIZGOGMNSTFKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethenyl)oxirane typically involves the reaction of an alkyne with a brominating agent followed by an epoxidation step. One common method is the bromination of an alkyne to form a bromoalkene, which is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts in the bromination step and phase-transfer catalysts in the epoxidation step can improve the overall process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethenyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Bromoethenyl)oxirane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-(1-Bromoethenyl)oxirane involves its high reactivity due to the strained oxirane ring and the presence of the bromoethenyl group. The compound can undergo nucleophilic attack, leading to ring-opening reactions and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness of 2-(1-Bromoethenyl)oxirane: The presence of the bromoethenyl group in this compound makes it unique compared to other oxiranes. This functional group enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications .

Properties

CAS No.

6005-78-3

Molecular Formula

C4H5BrO

Molecular Weight

148.99 g/mol

IUPAC Name

2-(1-bromoethenyl)oxirane

InChI

InChI=1S/C4H5BrO/c1-3(5)4-2-6-4/h4H,1-2H2

InChI Key

WUIZGOGMNSTFKW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CO1)Br

Origin of Product

United States

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